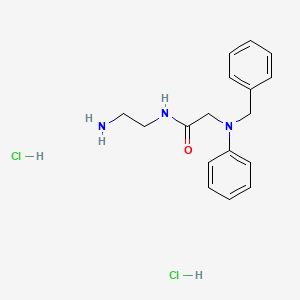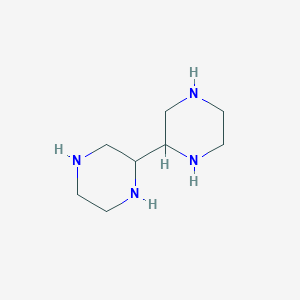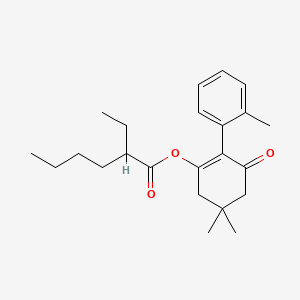
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol is a chlorinated phenol compound known for its significant chemical properties and applications It is characterized by the presence of multiple chlorine atoms attached to a phenol ring, making it a highly chlorinated derivative of phenol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol typically involves the chlorination of phenol derivatives. One common method includes the reaction of 2,4-dichlorophenol with 2,3,4,6-tetrachlorophenol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the phenol rings.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle the highly reactive chlorine gas. The process is optimized to achieve high yields and purity of the final product. Safety measures are crucial due to the toxic nature of chlorine and the potential hazards associated with its handling.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less chlorinated phenol derivatives.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce less chlorinated phenols. Substitution reactions can result in the formation of various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes, inhibit enzyme activity, and interfere with metabolic pathways. Its high chlorine content contributes to its reactivity and ability to form strong interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Trichlorophenol: Another chlorinated phenol with similar properties but fewer chlorine atoms.
Pentachlorophenol: A highly chlorinated phenol with five chlorine atoms, known for its use as a pesticide and wood preservative.
2,3,4,6-Tetrachlorophenol: A precursor used in the synthesis of 2,4-Dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol.
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and phenol rings, which confer distinct chemical and biological properties. Its high degree of chlorination makes it particularly reactive and suitable for various applications that require strong antimicrobial and chemical reactivity.
Propiedades
Número CAS |
94888-10-5 |
|---|---|
Fórmula molecular |
C12H4Cl6O2 |
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
2,4-dichloro-6-(2,3,4,6-tetrachlorophenoxy)phenol |
InChI |
InChI=1S/C12H4Cl6O2/c13-4-1-6(15)11(19)8(2-4)20-12-7(16)3-5(14)9(17)10(12)18/h1-3,19H |
Clave InChI |
DQISXCMVFSGHHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1OC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)








![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
![11-Hydroxy-5H-5,7a,12-triaza-benzo[a]anthracene-6,7-dione](/img/structure/B13777096.png)
